2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Chemical Procurement Quality Control Building Block

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1699010-31-5) is a partially saturated, bicyclic heterocyclic compound with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol. The structure combines an imidazole and a pyrimidine ring in a fused [1,2-a] arrangement, carrying a tert-butyl group at the 2-position and a methyl substituent at the 7-position.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13329509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1CCN2C=C(N=C2N1)C(C)(C)C
InChIInChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13)
InChIKeyCHKJMEIGMNXHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Chemical Identity and Core Scaffold for Research Procurement


2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1699010-31-5) is a partially saturated, bicyclic heterocyclic compound with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol . The structure combines an imidazole and a pyrimidine ring in a fused [1,2-a] arrangement, carrying a tert-butyl group at the 2-position and a methyl substituent at the 7-position . It is currently listed as a screening compound and synthetic building block, with no published primary bioactivity data directly associated with the molecule itself.

Why Generic Substitution of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Poses a Risk Without Comparative Data


In the wider imidazo[1,2-a]pyrimidine class, small structural changes are known to radically alter biological activity. For example, patent data reveals that variations in substituents on the imidazo[1,2-a]pyrimidine core are critical for determining potency and selectivity as MET kinase inhibitors [1]. However, for this specific compound, no public, comparative structure-activity relationship (SAR) data exists. This information vacuum means that any decision to substitute it with a close analog (e.g., a different alkyl substituent or a regioisomer) is a blind guess, built on chemical similarity rather than functional proof. A procurement strategy based solely on scaffold homology is therefore scientifically unsupported.

Quantitative Differentiation Evidence for 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: A Data Gap Analysis


Supplier-Specific Purity Benchmark: Leyan Catalog Entry

The only verifiable quantitative metric for this compound is the purity specification provided by a single supplier, Leyan. The product is listed at 95% purity . Other sources, including Chemsrc, do not provide experimental purity data for this CAS number and report typical physical properties (density, boiling point, melting point) as 'N/A' . This information gap makes it impossible to assess batch-to-batch consistency or compare quality across different vendors, which is a critical factor in procurement.

Chemical Procurement Quality Control Building Block

The Imidazo[1,2-a]pyrimidine Scaffold: Class-Level Kinase Inhibition Potential

Patents from Merck & Co. (US2009/0156617) demonstrate that the imidazo[1,2-a]pyrimidine core is a recognized pharmacophore for inhibiting the receptor tyrosine kinase MET, a target in cellular proliferative diseases [1]. The patent exemplifies that the nature and position of substituents on this core are critical for achieving low nanomolar IC₅₀ values against MET. However, the specific 2-tert-butyl-7-methyl substitution pattern found in our target compound is not exemplified in this or other found patent literature. Therefore, any assumption of kinase inhibitory activity is a class-level inference that has not been experimentally validated for this precise molecule.

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Absence of Biopharmaceutical Profiling Data for Lead Optimization

Critical parameters for lead optimization, including aqueous solubility, logP/logD, metabolic stability (e.g., in microsomes or hepatocytes), permeability, and plasma protein binding, are entirely absent from the public domain for 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. In contrast, advanced leads in the imidazo[1,2-a]pyrimidine class are typically characterized by a full ADME panel. This data void prevents any assessment of its drug-likeness relative to more advanced analogs, making it an uncharacterized starting point for a drug discovery program.

ADME Drug Discovery Lead Optimization

Appropriate Use Cases for 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Current Evidence


Exploratory Chemical Synthesis and Novel Scaffold Generation

The compound's primary valid use is as a synthetic building block in exploratory medicinal chemistry. Its 95% purity from Leyan makes it acceptable for generating novel derivatives through functionalization of its saturated ring or substitution positions. The unknown biological profile allows a researcher to establish first-in-class SAR from a blank slate.

Negative Control or Structural Decoy in Kinase Assays (If Confirmed Inactive)

If future in-house testing confirms it is inactive against a kinase panel, this compound could serve as a structurally related negative control for potent imidazo[1,2-a]pyrimidine kinase inhibitors described in the patent literature . This would help deconvolute scaffold-driven vs. specific pharmacophore-driven activity, but this application requires a confirmatory test that is not yet part of the public record.

Method Development for Saturated Heterocycle Analysis

Given its unique saturated 5H,6H,7H,8H-tetrahydroimidazo[1,2-a]pyrimidine core with distinct 2-tert-butyl and 7-methyl substituents, the compound could be used as a reference standard in developing LC-MS or NMR analytical methods for this specific subclass of compounds, where chromatographic retention times and spectral signatures need to be established.

Quote Request

Request a Quote for 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.